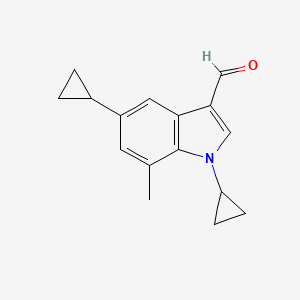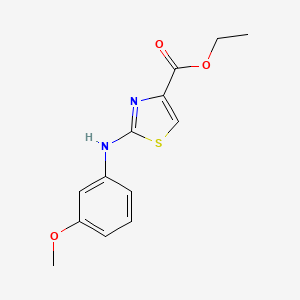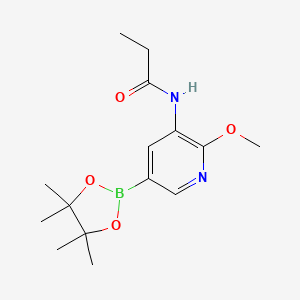
2,4-Dichloro-7,7-dimethyl-5,6,7,8-tetrahydroquinolin-5-one
Overview
Description
2,4-Dichloro-7,7-dimethyl-5,6,7,8-tetrahydroquinolin-5-one (DCQ) is a synthetic organic compound which has been extensively studied for its potential application in a variety of scientific research areas. DCQ is a versatile compound due to its unique structure which has a wide range of properties. It has been used in a variety of laboratory experiments for its ability to catalyze reactions and its stability in a range of conditions. DCQ has also been studied for its potential to be used as a therapeutic agent in the treatment of various diseases.
Scientific Research Applications
Pharmacological Research
This compound’s structure suggests potential utility in pharmacological studies, particularly as a scaffold for drug development. The presence of a quinoline moiety is common in drugs that exhibit a wide range of biological activities, including antimalarial, antimicrobial, and anticancer properties . The dichloro and dimethyl groups could be points of further functionalization, leading to derivatives with varied pharmacokinetics and pharmacodynamics.
Material Science
In material science, the compound could be investigated for its electrical and optical properties due to its aromatic heterocyclic core. Compounds with similar structures are often used in the development of organic semiconductors, which are crucial for organic light-emitting diodes (OLEDs) and other electronic devices .
Synthetic Chemistry
As a synthetic intermediate, this compound could be valuable in constructing more complex molecules. Its reactive sites make it a candidate for various organic transformations, such as substitutions or additions, which are fundamental in synthesizing novel heterocyclic compounds with potential applications in medicinal chemistry .
Agricultural Chemistry
The structural similarity to known herbicides suggests potential applications in agricultural chemistry. For instance, compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) are widely used as herbicides. The compound could be explored for its herbicidal activity or as a precursor to new herbicides .
Biochemistry
In biochemistry, this compound could be used to study enzyme-substrate interactions, particularly with enzymes that interact with quinoline derivatives. It could serve as an inhibitor or activator in enzymatic assays, helping to elucidate the biochemical pathways in which similar compounds are involved .
Environmental Science
Lastly, the environmental fate and behavior of this compound could be of interest. Research could focus on its degradation products, toxicity, and potential bioaccumulation in ecosystems. This is particularly relevant for compounds that may be used in agriculture or pharmaceuticals, where environmental impact is a significant concern .
properties
IUPAC Name |
2,4-dichloro-7,7-dimethyl-6,8-dihydroquinolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO/c1-11(2)4-7-10(8(15)5-11)6(12)3-9(13)14-7/h3H,4-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMRDGAKRAMKLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=CC(=N2)Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-7,7-dimethyl-5,6,7,8-tetrahydroquinolin-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[2,5-Bis(trifluoromethyl)phenyl]-ethanimidamide hydrochloride](/img/structure/B1405826.png)
![7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B1405827.png)
![Methyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1405829.png)
![4-[2-Nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine](/img/structure/B1405832.png)

![6-(Trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridin-3-amine](/img/structure/B1405834.png)




